2-Methyl-4'-morpholinomethyl benzophenone
Description
Contextualization of 2-Methyl-4'-morpholinomethyl Benzophenone (B1666685) within Contemporary Organic and Medicinal Chemistry
2-Methyl-4'-morpholinomethyl benzophenone belongs to a class of compounds that are of significant interest in both organic synthesis and medicinal chemistry. The benzophenone core provides a versatile scaffold that can be functionalized to modulate its chemical and physical properties. The presence of a methyl group on one phenyl ring and a morpholinomethyl substituent on the other suggests potential applications in areas such as photochemistry and drug design. The morpholine (B109124) moiety, a common heterocyclic amine, is often incorporated into molecules to improve their pharmacological profiles. In the context of contemporary research, this compound can be viewed as a potential photoinitiator or a building block for more complex biologically active molecules. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization, a process crucial in industries such as coatings, inks, and 3D printing.
Significance of Benzophenone Scaffolds in Modern Chemical Science
The benzophenone scaffold is a ubiquitous structure in modern chemical science due to its unique combination of photochemical and biological activities. researchgate.netnih.gov Benzophenone and its derivatives are known for their ability to absorb UV light, which has led to their widespread use as photoinitiators and UV filters. nih.gov In medicinal chemistry, the benzophenone framework is found in a variety of natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org The structural rigidity of the diaryl ketone core, combined with the potential for diverse substitution patterns on the phenyl rings, allows for the fine-tuning of a molecule's interaction with biological targets. ontosight.aiacs.org This versatility makes the benzophenone scaffold a privileged structure in drug discovery and development. researchgate.netnih.gov For instance, various hydroxybenzophenones and their derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.govnih.gov
Overview of Morpholinomethyl-Substituted Benzophenones in Academic Inquiry
Academic inquiry into morpholinomethyl-substituted benzophenones is driven by the potential synergistic effects of the benzophenone core and the morpholine ring. The morpholine group can enhance the water solubility and bioavailability of a compound, which is a desirable characteristic for pharmaceutical applications. Research has explored the synthesis of novel morpholine-conjugated benzophenone analogues and their evaluation for various biological activities. For example, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and showed promising anti-proliferative activity against cancer cell lines. nih.gov The substitution pattern on the benzophenone rings, in conjunction with the morpholine moiety, was found to be crucial for their biological effect. Furthermore, related structures like 2,6-dimethyl-4'-morpholinomethyl benzophenone are available commercially, indicating their use in research and development, likely as intermediates in the synthesis of more complex molecules or as photoinitiators. sigmaaldrich.com The study of these compounds contributes to a deeper understanding of structure-activity relationships and the development of new functional molecules.
Data on Related Benzophenone Derivatives
To provide a clearer understanding of the properties of the target compound, the following table presents data on a structurally similar molecule, 2,6-dimethyl-4'-morpholinomethyl benzophenone.
| Property | Value |
| Compound Name | 2,6-dimethyl-4'-morpholinomethyl benzophenone |
| CAS Number | 898770-11-1 |
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 309.41 g/mol |
| Physical Form | Off-white solid |
| Purity | 97% |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
An exploration of the synthetic routes toward this compound and its related analogs reveals a variety of strategic chemical transformations. The construction of this molecule can be conceptually divided into two primary stages: the formation of the core benzophenone structure and the subsequent introduction of the specific morpholinomethyl group. Methodologies for each stage are diverse, offering flexibility in precursor selection and reaction conditions.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-4-2-3-5-18(15)19(21)17-8-6-16(7-9-17)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQBOGXUOWTTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642615 | |
| Record name | (2-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-62-5 | |
| Record name | Methanone, (2-methylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 2 Methyl 4 Morpholinomethyl Benzophenone
Mechanistic Pathways of Key Synthetic Steps (e.g., Amination, Coupling)
The synthesis of 2-Methyl-4'-morpholinomethyl benzophenone (B1666685) is typically achieved through a multi-step process, with each step governed by distinct reaction mechanisms. A common synthetic strategy involves the initial construction of a substituted benzophenone core, followed by the introduction of the morpholinomethyl group.
One plausible pathway begins with the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. The nucleophilic toluene ring then attacks the acylium ion. The methyl group on the toluene ring is an activating, ortho, para-directing group, leading to the formation of 2-methyl-4'-chlorobenzophenone as a major product alongside the para isomer.
The subsequent and crucial step is the introduction of the morpholine (B109124) moiety. This is typically accomplished via a nucleophilic substitution reaction. The 4'-chloro substituent on the benzophenone core, however, is generally unreactive toward standard nucleophilic aromatic substitution (SNAr) without strong activation. A more viable route involves the conversion of a 4'-methyl group to a 4'-(bromomethyl) group via radical bromination, followed by amination.
Assuming a precursor like 4'-(bromomethyl)-2-methylbenzophenone, the amination proceeds through a standard SN2 mechanism. The nitrogen atom of morpholine, acting as the nucleophile, attacks the electrophilic benzylic carbon of the bromomethyl group. This single-step concerted reaction displaces the bromide leaving group, forming the carbon-nitrogen bond and yielding the final product, 2-Methyl-4'-morpholinomethyl benzophenone.
A patent for a structurally similar compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, utilizes a phase-transfer catalyst to facilitate the reaction between a chloro-substituted precursor and sodium methyl mercaptide, suggesting that such catalysts can be employed to enhance the efficiency of nucleophilic substitution on the aromatic ring under specific conditions google.com.
Table 1: Key Synthetic Reactions and Their Mechanisms
| Reaction Step | Type of Mechanism | Key Reagents | Intermediate Species |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Toluene, 4-Chlorobenzoyl chloride, AlCl₃ | Acylium ion, Sigma complex |
| Amination | Nucleophilic Substitution (SN2) | 4'-(Bromomethyl)-2-methylbenzophenone, Morpholine | Pentacoordinate transition state |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzophenone Core
The benzophenone core of the molecule features two distinct aromatic rings, whose reactivity towards substitution is dictated by the attached functional groups.
Electrophilic Aromatic Substitution (EAS): The reactivity of the two rings towards electrophiles is significantly different. Electrophilic attack on an aromatic ring is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion msu.edumasterorganicchemistry.com.
Ring A (substituted with 2-Methyl): The methyl group is an electron-donating group that activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions relative to it.
Ring B (substituted with 4'-Morpholinomethyl): The carbonyl group is a powerful electron-withdrawing group that deactivates the ring it is attached to (Ring A) and also the adjacent ring (Ring B) towards EAS. It is a meta-director youtube.com. The morpholinomethyl group is weakly activating and ortho, para-directing. However, under the strong acidic conditions often required for EAS, the nitrogen atom of the morpholine ring can be protonated, transforming the substituent into a deactivating, meta-directing group (-CH₂-N⁺H(C₂H₄)₂O).
Therefore, the directing effects on both rings are complex. Ring A is activated by the methyl group but deactivated by the carbonyl group. Ring B is deactivated by the carbonyl group, and the directing effect of the morpholinomethyl substituent is condition-dependent. Generally, the benzophenone core is less reactive towards EAS than benzene itself masterorganicchemistry.com.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to it wikipedia.orgchemistrysteps.com. The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group chemistrysteps.com.
The carbonyl group of the benzophenone core is electron-withdrawing and could potentially activate a ring towards SNAr if a suitable leaving group were present at an ortho or para position. However, the carbonyl group is a weaker activating group for SNAr compared to a nitro (–NO₂) group . Without such specific substitution patterns, this compound is not expected to readily undergo nucleophilic aromatic substitution on its core rings.
Oxidation and Reduction Chemistry of the Carbonyl Group and Aromatic Rings
Reduction: The carbonyl group is the most reactive site for reduction. It can be readily reduced to a secondary alcohol using hydride-based reducing agents.
Reduction to Alcohol: Treatment with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (2-methylphenyl)(4-(morpholinomethyl)phenyl)methanol youtube.com. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Reduction to Methylene Group: Complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved under more forceful conditions. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) would convert the molecule to 2-methyl-4'-morpholinomethyl diphenylmethane researchgate.net.
Oxidation: The aromatic rings of the benzophenone core are generally stable and resistant to oxidation under typical laboratory conditions. However, the substituents on the rings can be susceptible to oxidation.
Methyl Group Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, although this may require harsh conditions that could also affect other parts of the molecule.
Morpholinomethyl Group: The benzylic C-H bonds of the morpholinomethyl group and the C-H bonds adjacent to the nitrogen and oxygen atoms within the morpholine ring are potential sites for oxidation.
For a related compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, the methylthio group can be oxidized to a sulfoxide or sulfone . This illustrates the potential for substituent-focused oxidation chemistry.
Photochemical Reaction Mechanisms of Morpholinomethyl Benzophenones
Benzophenone and its derivatives are renowned for their rich photochemistry, which is central to their application as photoinitiators. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, unlocking unique reaction pathways.
Photosensitized reactions are generally classified into two main pathways, both of which typically originate from the triplet excited state of the photosensitizer nih.govnih.gov.
Type I Mechanism: This pathway involves direct interaction between the excited photosensitizer and a substrate molecule. This can occur via hydrogen atom abstraction or electron transfer, leading to the formation of radicals nih.gov. Given the presence of the morpholine group, which contains an amine with available lone-pair electrons and adjacent C-H bonds, a Type I mechanism is highly probable for this molecule. The excited benzophenone core can abstract a hydrogen atom from a carbon alpha to the morpholine nitrogen or engage in electron transfer rsc.org.
Type II Mechanism: This pathway involves the transfer of energy from the excited triplet photosensitizer to ground-state molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂), which then oxidizes a substrate nih.gov. While possible, the intramolecular reactivity afforded by the morpholine group likely makes the Type I pathway more competitive.
Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenone derivatives, the S₁ state is very short-lived due to a highly efficient process called intersystem crossing (ISC) . rsc.orgmdpi.com Through spin-orbit coupling, the S₁ state rapidly converts to the lower-energy triplet state (T₁). This ISC process for benzophenone occurs on a picosecond timescale with a quantum yield approaching unity, meaning nearly every absorbed photon results in the formation of a triplet state molecule acs.org.
The resulting triplet state is a diradical (having two unpaired electrons) and is significantly longer-lived than the singlet state. This extended lifetime allows it to participate in intermolecular or intramolecular chemical reactions. The vast majority of benzophenone's photochemistry, including its role as a photoinitiator, originates from this highly reactive T₁ triplet state rsc.org.
A key photochemical pathway for this molecule is photoinduced electron transfer (PET) . This process is facilitated by the presence of an electron-donating group (the morpholine amine) connected to the benzophenone moiety, which becomes a potent electron acceptor in its excited triplet state nih.gov.
The mechanism proceeds as follows:
UV light absorption promotes the molecule to the S₁ state.
Rapid and efficient intersystem crossing populates the T₁ triplet state.
The excited triplet benzophenone core, being highly electrophilic, abstracts an electron from the lone pair of the nearby morpholine nitrogen atom.
This intramolecular electron transfer results in the formation of a charge-separated species, specifically a radical ion pair, consisting of a benzophenone radical anion and a morpholine radical cation.
This charge-separated state is a critical intermediate. It can subsequently undergo proton transfer to generate a pair of neutral radicals (a ketyl radical on the benzophenone moiety and an α-amino radical), which can then initiate polymerization or other radical-mediated chemical transformations. The interaction of excited benzophenone with amines is a well-established example of a PET reaction rsc.orgnih.govccspublishing.org.cn.
Table 2: Photochemical Properties of Benzophenone Derivatives
| Property | Description | Significance for this compound |
| Excitation | Absorption of UV photon (n→π* transition) | Initiates all photochemical processes. |
| Intersystem Crossing (ISC) | S₁ → T₁ spin conversion | Extremely efficient (quantum yield ≈ 1), populates the reactive triplet state. acs.org |
| Triplet State (T₁) | Long-lived diradical species | The primary reactive state responsible for subsequent chemistry. |
| Type I Photoreaction | Direct reaction with substrate (H-atom or electron transfer) | Dominant pathway due to the presence of the electron-rich morpholine group. |
| Photoinduced Electron Transfer (PET) | Electron transfer from donor (morpholine) to excited acceptor (benzophenone) | Leads to a charge-separated radical ion pair, a key intermediate for radical formation. |
Radical Chemistry and Radical Coupling Reactions
The benzophenone framework is well-known for its photochemical reactivity, readily forming radical species upon exposure to ultraviolet (UV) light. This propensity for radical formation is a cornerstone of its chemical behavior.
Photochemical Radical Generation:
Upon absorption of UV radiation (~350 nm), the carbonyl group of the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). nih.gov This triplet diradical is highly reactive and can abstract a hydrogen atom from a suitable donor to form a stabilized ketyl radical. wikipedia.org
In the context of this compound, intramolecular hydrogen atom abstraction is a plausible pathway. The hydrogens on the carbon adjacent to the morpholine nitrogen (α-amino position) and the benzylic hydrogens of the 2-methyl group are potential candidates for abstraction. The γ-hydrogens on the morpholine ring are also susceptible to intramolecular abstraction, a process known as the Norrish Type II reaction. youtube.com This reaction proceeds through a 1,4-biradical intermediate. youtube.com
Alternatively, intermolecular hydrogen abstraction can occur from a solvent or another reagent. For instance, in the presence of a hydrogen-donating solvent like 2-propanol, the excited benzophenone abstracts a hydrogen atom to form the benzophenone ketyl radical and a solvent-derived radical. nih.gov
Norrish Type Reactions:
Beyond hydrogen abstraction, the excited benzophenone core can undergo other photochemical reactions:
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent aromatic rings, generating an acyl radical and an aryl radical. wiley-vch.de However, for diaryl ketones like benzophenone, this process is generally less efficient than hydrogen abstraction. researchgate.net
Norrish Type II Reaction: As mentioned, this involves intramolecular abstraction of a γ-hydrogen atom, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol derivative (the Norrish-Yang reaction) or cleave to yield an enol and an alkene. wiley-vch.de
Radical Coupling:
Once formed, the ketyl radical and other radical species can participate in coupling reactions. A classic example is the dimerization of two benzophenone ketyl radicals to form benzopinacol. researchgate.net In the specific case of this compound, a variety of radical-radical coupling reactions could be envisioned, leading to more complex molecular architectures. For instance, the ketyl radical could couple with a benzylic radical formed at the 2-methyl position. nih.gov
Table 1: Examples of Radical Reactions Involving Benzophenone Derivatives
| Reaction Type | Substrate | Reagents & Conditions | Product(s) | Yield |
| Photoreductive Dimerization | Benzophenone | 2-Propanol, sunlight/UV light | Benzopinacol | High |
| Intramolecular H-Abstraction | 4'-Benzophenone-substituted nucleoside | UV light | 3'-Radical-derived products | Varies |
| Norrish Type II | Butyrophenone | UV light | Acetophenone, Ethene | Major |
| Radical-Radical Coupling | Benzophenone Ketyl Radical & Allyl Radical | Photochemical generation | γ-Coupled Product | N/A |
Rearrangement Reactions Involving the Benzophenone Framework
The rigid benzophenone framework can be induced to undergo rearrangement reactions, most notably the Beckmann rearrangement, after conversion of the ketone functionality into an oxime.
Beckmann Rearrangement:
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.org The first step is the formation of the benzophenone oxime by reacting this compound with hydroxylamine. orgsyn.orgreddit.com This oxime can then be treated with a variety of acidic reagents, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, to induce the rearrangement. wikipedia.orgcareerendeavour.com
The reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. wikipedia.org Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com
For an unsymmetrical ketoxime, such as that derived from this compound, the rearrangement is highly stereospecific. The group (either the 2-methylphenyl or the 4-morpholinomethylphenyl group) that is anti to the hydroxyl group in the oxime is the one that migrates. careerendeavour.com Since the oximation of unsymmetrical ketones can produce a mixture of (E) and (Z) isomers, the Beckmann rearrangement can potentially yield two different amide products.
Table 2: Conditions for Beckmann Rearrangement of Benzophenone Oximes
| Substrate | Catalyst/Reagent | Solvent | Temperature | Product | Yield |
| Benzophenone Oxime | PCl₅ | Ether | Reflux | Benzanilide | High |
| Benzophenone Oxime | [HMIm]HSO₄ / P₂O₅ | Neat | 90 °C | Benzanilide | 91% nih.gov |
| Substituted Benzophenone Oximes | 'Silferc' (FeCl₃ on Silica gel) | 1,2-Dichloroethane | Reflux | Corresponding Benzanilides | Good to High researchgate.net |
| Acetophenone Oxime | Mukaiyama Reagent / Et₃N | CH₃CN | Room Temp | N-Phenylacetamide | Good to Excellent researchgate.net |
Derivatization Reactions of the Morpholine Ring and Methyl Group
The morpholine and methyl substituents on the benzophenone core offer sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Derivatization of the Morpholine Ring:
The morpholine moiety contains a secondary amine that is a key site for derivatization. chemrxiv.org
N-Alkylation: The nitrogen atom of the morpholine ring can be alkylated using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. For example, reaction with methanol over a CuO–NiO/γ–Al₂O₃ catalyst can yield the N-methylated morpholinium salt. researchgate.net This reaction allows for the introduction of a wide variety of alkyl groups onto the morpholine nitrogen.
N-Oxidation: The nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-methylmorpholine N-oxide (NMO) is a well-known example of such an oxidized species and is used as a co-oxidant in various chemical transformations. youtube.com
Derivatization of the Methyl Group:
The benzylic methyl group is activated by the adjacent aromatic ring and is susceptible to both oxidation and halogenation reactions.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. libretexts.orglumenlearning.com This transformation occurs provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglumenlearning.com The reaction proceeds through a series of oxidation steps at the benzylic position. youtube.comyoutube.com
Free-Radical Bromination: The benzylic hydrogens can be selectively replaced by a bromine atom via a free-radical chain reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. mychemblog.comchemistrysteps.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a resonance-stabilized benzylic radical intermediate, making the reaction highly selective for the benzylic position. mychemblog.commasterorganicchemistry.com The resulting benzyl bromide is a versatile intermediate for further nucleophilic substitution reactions.
Table 3: Examples of Derivatization Reactions
| Functional Group | Reaction Type | Reagents & Conditions | Product Type |
| Morpholine | N-Alkylation | Methanol, CuO–NiO/γ–Al₂O₃ catalyst, 220 °C | N-Methylmorpholinium salt |
| Morpholine | N-Oxidation | H₂O₂ or m-CPBA | Morpholine-N-oxide |
| Methyl Group | Oxidation | KMnO₄, H₂O, heat | Benzoic acid derivative |
| Methyl Group | Bromination | NBS, AIBN, CCl₄, reflux | Benzyl bromide derivative |
Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Morpholinomethyl Benzophenone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 2-Methyl-4'-morpholinomethyl benzophenone (B1666685) is anticipated to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
The aromatic region would likely display complex multiplets due to the protons on the two benzene rings. The protons on the 2-methylphenyl ring would show a characteristic splitting pattern, while the protons on the 4'-morpholinomethylphenyl ring would also give rise to a distinct set of signals. The methyl group attached to the phenyl ring is expected to appear as a singlet in the upfield region.
The protons of the morpholine (B109124) ring and the methylene bridge are expected in the aliphatic region of the spectrum. The methylene protons of the morpholinomethyl group would likely appear as a singlet, while the morpholine protons would show two distinct triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-4'-morpholinomethyl Benzophenone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (2-methylphenyl) | 7.20 - 7.80 | Multiplet | 4H |
| Aromatic Protons (4'-morpholinomethylphenyl) | 7.30 - 7.90 | Multiplet | 4H |
| Morpholine Protons (-CH₂-O-) | 3.60 - 3.80 | Triplet | 4H |
| Methylene Protons (-CH₂-N) | 3.40 - 3.60 | Singlet | 2H |
| Morpholine Protons (-CH₂-N-) | 2.40 - 2.60 | Triplet | 4H |
| Methyl Protons (-CH₃) | 2.20 - 2.40 | Singlet | 3H |
Note: These are predicted values and actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the benzophenone moiety is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
The aromatic carbons would appear in the range of 120-140 ppm. The carbon of the methyl group would be found in the upfield region. The carbons of the morpholine ring and the methylene bridge would resonate in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 195 - 200 |
| Aromatic Carbons (C-Ar) | 125 - 145 |
| Morpholine Carbons (-CH₂-O-) | 65 - 70 |
| Methylene Carbon (-CH₂-N) | 60 - 65 |
| Morpholine Carbons (-CH₂-N-) | 50 - 55 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Note: These are predicted values and actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent aromatic protons and between the different protons of the morpholine ring, helping to trace the connectivity within these fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the signals of the methylene and methyl groups to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the methylene protons to the carbons of the phenyl ring and the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to confirm the stereochemistry and conformation of the molecule, for example, by showing through-space interactions between the protons of the methyl group and the adjacent aromatic protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The Infrared (IR) spectrum of this compound is expected to show a strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the benzophenone core, typically in the region of 1650-1670 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2800-3000 cm⁻¹). The C-O-C stretching of the morpholine ring would likely appear in the fingerprint region, around 1100-1200 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also be valuable. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=O group would also be observable.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | Stretching | 1650 - 1670 | Strong (IR) |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium (IR, Raman) |
| C-H (Aliphatic) | Stretching | 2800 - 3000 | Medium (IR, Raman) |
| C-O-C (Ether) | Stretching | 1100 - 1200 | Strong (IR) |
| C-N (Amine) | Stretching | 1000 - 1250 | Medium (IR) |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (IR, Raman) |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the benzylic position, leading to the formation of a stable morpholinomethyl radical or cation and a benzoyl cation. Cleavage of the morpholine ring itself is also a possible fragmentation pathway.
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₉H₂₁NO₂.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 295 | [M]⁺ (Molecular Ion) |
| 195 | [C₁₄H₁₁O]⁺ (2-Methylbenzoyl cation) |
| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: These are predicted fragments and their relative abundances would depend on the ionization method and energy.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the most labile bonds. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:
Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones, leading to the formation of stable acylium ions. Cleavage could result in the loss of the tolyl group or the morpholinomethylphenyl group.
Cleavage of the morpholine ring: The morpholine ring can undergo ring-opening or fragmentation, leading to characteristic neutral losses.
Benzylic cleavage: The bond between the methylene bridge and the phenyl ring is a point of likely cleavage, leading to the formation of a stable morpholinomethyl cation or a benzoyl-substituted benzyl cation.
Cleavage of the C-N bond: The bond between the methylene group and the morpholine nitrogen can cleave, resulting in the loss of a neutral morpholine molecule or the formation of a morpholine-containing fragment.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.
| Precursor Ion [M+H]⁺ | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
| C₂₁H₂₆NO₂⁺ | C₁₄H₁₂O⁺ | C₇H₁₄NO | Loss of the morpholinomethyl group, formation of the methylbenzoyl cation. |
| C₂₁H₂₆NO₂⁺ | C₁₆H₁₆NO⁺ | C₅H₁₀O | Cleavage of the morpholinomethylphenyl group, formation of a stable acylium ion. |
| C₂₁H₂₆NO₂⁺ | C₅H₁₂NO⁺ | C₁₆H₁₄O | Cleavage resulting in the protonated morpholinomethyl fragment. |
| C₂₁H₂₆NO₂⁺ | C₁₃H₉O⁺ | C₈H₁₇N | Formation of the benzoyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzophenone core and the substituted aromatic rings, which give rise to characteristic absorption bands. scialert.netnih.gov
The UV spectrum of benzophenone and its derivatives is typically characterized by two main absorption bands: scialert.net
An intense band at shorter wavelengths (around 250 nm), which is attributed to a π → π transition. This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital, primarily associated with the aromatic rings and the carbonyl group's conjugated system.
A weaker band at longer wavelengths (around 330-340 nm), which corresponds to an n → π transition. This is a symmetry-forbidden transition involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π antibonding orbital. acs.org
Substituents on the phenyl rings can cause shifts in the absorption maxima (λmax). The electron-donating morpholinomethyl group at the 4'-position is expected to cause a bathochromic (red) shift of the π → π* band due to extended conjugation. uobabylon.edu.iq The solvent polarity can also influence the absorption spectrum; polar solvents often cause a blue shift (hypsochromic shift) in the n → π* transition due to stabilization of the non-bonding electrons through hydrogen bonding. scialert.net For instance, 4-aminobenzophenone, a structurally related compound, exhibits absorption maxima at approximately 245 nm and 332 nm. nist.gov
| Electronic Transition | Typical λmax Region (Benzophenones) | Molar Absorptivity (ε) | Description |
| π → π | 240 - 280 nm | High ( > 10,000 M⁻¹cm⁻¹) | Allowed transition within the conjugated π-system of the aromatic rings and carbonyl group. |
| n → π | 330 - 360 nm | Low ( < 1,000 M⁻¹cm⁻¹) | Forbidden transition of a non-bonding electron on the carbonyl oxygen to an antibonding π* orbital. |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. While the specific crystal structure of this compound has not been reported in the reviewed literature, its solid-state conformation can be inferred from the extensive crystallographic data available for substituted benzophenones. nih.govnih.gov
A key conformational feature of benzophenone derivatives is the non-coplanarity of the two phenyl rings. Due to steric hindrance, the rings are twisted out of the plane of the central carbonyl group. nih.gov The dihedral angle between the two aromatic rings typically ranges from 38° to 84°, depending on the nature and position of the substituents. nih.govresearchgate.net For this compound, a significant twist angle is expected.
| Compound | Crystal System | Space Group | Key Dihedral Angle (Ring Twist) |
| Benzophenone (stable α-form) | Orthorhombic | P2₁2₁2₁ | ~54° |
| Benzophenone (metastable β-form) | Monoclinic | C2/c | ~65° |
| 4,4'-Bis(diethylamino)benzophenone | Not Specified | Not Specified | 49.83° |
| 2-Amino-2',5-dichlorobenzophenone | Not Specified | Not Specified | 83.72° |
Circular Dichroism (CD) Spectroscopy for Chiral Morpholinomethyl Benzophenone Analogs
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. This compound is an achiral molecule and therefore would not exhibit a CD spectrum in solution. However, chiroptical properties related to this structure can be studied through chiral analogs or by inducing chirality.
There are several approaches to investigate the chiroptical properties of morpholinomethyl benzophenone analogs:
Synthesis of Chiral Analogs: Chirality could be introduced into the molecule by using a chiral morpholine derivative, for example, one with substituents on the ring, or by adding a stereocenter to the benzophenone framework. banglajol.infonih.gov These chiral analogs would be expected to show distinct CD signals corresponding to their electronic transitions, providing information on their absolute configuration and solution-state conformation. mdpi.com
Induced Circular Dichroism (ICD): An achiral molecule like this compound can be induced to give a CD signal in the presence of a chiral environment. oup.comcdnsciencepub.com This can be achieved by dissolving the compound in a chiral solvent or by forming a non-covalent complex with a chiral host molecule, such as a chiral crown ether or cyclodextrin. oup.comoup.com The resulting ICD spectrum provides insights into the nature of the intermolecular interactions between the achiral guest and the chiral host.
Solid-State CD of Chiral Crystals: It has been demonstrated that achiral molecules, including benzophenone itself, can crystallize in chiral, enantiomorphic space groups. elsevierpure.com These crystals, being non-superimposable mirror images, will exhibit CD spectra in the solid state, reflecting the chiral arrangement of the molecules within the crystal lattice.
| Method | Principle | Information Obtained | Applicability to Benzophenones |
| Direct CD Measurement | Differential absorption of circularly polarized light by an intrinsically chiral molecule. | Absolute configuration, conformational analysis in solution. | Requires synthesis of a chiral analog of the target compound. |
| Induced Circular Dichroism (ICD) | An achiral molecule exhibits a CD spectrum in a chiral environment (e.g., chiral solvent, chiral host). | Nature of host-guest interactions, solution-state association. | Demonstrated for benzophenone derivatives with chiral amines and crown ethers. oup.com |
| Solid-State CD | Differential absorption of circularly polarized light by a single crystal from a chiral space group. | Absolute configuration of the crystal, correlation of solid-state conformation with chiroptical properties. | Demonstrated for unsubstituted benzophenone, which crystallizes in a chiral form. elsevierpure.com |
Computational Chemistry and Theoretical Studies of 2 Methyl 4 Morpholinomethyl Benzophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. ekb.egnih.gov For a molecule like 2-Methyl-4'-morpholinomethyl benzophenone (B1666685), a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to optimize the molecular geometry and calculate various electronic properties. chemrxiv.org
Table 1: Hypothetical DFT-Calculated Molecular Properties of 2-Methyl-4'-morpholinomethyl Benzophenone
| Property | Hypothetical Value | Unit |
| Total Energy | -1057.8 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 7.89 | eV |
| Electron Affinity | 0.56 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
Note: The values in this table are hypothetical and for illustrative purposes only.
These calculations would provide insights into the molecule's stability, polarity, and reactivity. For instance, a higher dipole moment would suggest significant charge separation within the molecule.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more accurate determination of the electronic structure compared to DFT, albeit at a higher computational cost. These high-accuracy calculations would be particularly useful for benchmarking the results obtained from DFT.
Calculation of Molecular Orbitals and Electron Density Distributions
A key output of quantum chemical calculations is the description of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egyoutube.com The energy and spatial distribution of these frontier orbitals are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the morpholine (B109124) and methyl-substituted phenyl rings, while the LUMO might be concentrated around the carbonyl group of the benzophenone core. Visualizing the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions. tci-thaijo.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. nih.govresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, could be used to calculate the theoretical NMR spectrum of this compound. liverpool.ac.uk Comparing these predicted shifts with experimental data would be a powerful tool for confirming the molecular structure. chegg.com
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. chemrxiv.org For this compound, a TD-DFT calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.netresearchgate.net This information is valuable for understanding the photophysical properties of the compound, which is particularly relevant for benzophenone derivatives known for their use as photoinitiators. chemrxiv.org Benzophenone itself typically shows absorption bands around 250 nm and in the 330-360 nm range. researchgate.netnist.gov
Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (aromatic protons) | 7.2-7.8 ppm |
| 13C NMR Chemical Shift (carbonyl carbon) | ~196 ppm |
| UV-Vis λmax | ~260 nm, ~340 nm |
Note: The values in this table are hypothetical and for illustrative purposes only.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. escholarship.orgsmu.edursc.org For this compound, theoretical studies could be designed to explore various potential reactions, such as its synthesis or degradation pathways. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. mdpi.commdpi.com This information provides a detailed understanding of the reaction kinetics and thermodynamics, which can be invaluable for optimizing reaction conditions. nih.govresearchgate.net For example, a computational study could investigate the mechanism of a Friedel-Crafts acylation reaction to form the benzophenone core. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or property-based features of a compound with its biological activity or physicochemical properties, respectively. researchgate.netspringernature.com For benzophenone derivatives, QSAR and QSPR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.
QSAR models for benzophenone derivatives have been developed for a range of biological activities, including antimalarial, antileishmanial, and anti-inflammatory effects. researchgate.netscielo.brmdpi.com These models are often built using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN) and random forest (RF). researchgate.netscielo.br For instance, a study on benzophenone and xanthone (B1684191) derivatives as antileishmanial agents utilized ANN, RF, and J48 decision tree classifiers to create a predictive QSAR model, with the ANN model achieving an accuracy of 86.2%. scielo.br
The predictive power of these models relies on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as lipophilic, electronic, and steric. researchgate.net In the context of benzophenone derivatives, important descriptors have been identified that influence their biological activity. For example, in a QSAR analysis of antimalarial benzophenone derivatives, physicochemical descriptors such as molecular weight, molar volume, dipole moment, electron affinity, and ionization potential were found to be significant. researchgate.net Similarly, for antileishmanial activity, the presence of a thiosemicarbazone group and a 4-methyl substitution were highlighted as important structural features. scielo.br
QSPR models, on the other hand, are used to predict the physicochemical properties of compounds. springernature.com For a molecule like this compound, QSPR could be employed to predict properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for its potential as a drug candidate. The development of robust QSAR and QSPR models for morpholinomethyl benzophenone derivatives would involve the calculation of a wide array of molecular descriptors.
| Descriptor Class | Examples of Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings, Number of H-bond acceptors/donors | Provides basic information about the molecule's size and composition. ucsb.edu |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's shape and steric interactions. mdpi.com |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability | Describes the compound's behavior in different environments and its interaction with biological membranes. ucsb.edumdpi.com |
| Electronic | Dipole Moment, HOMO/LUMO energies, Electron Affinity, Ionization Potential | Governs the electronic interactions of the molecule with its target. researchgate.netucsb.edu |
| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. researchgate.net |
In Silico Screening and Design of Novel Morpholinomethyl Benzophenone Derivatives
In silico screening and computational design are integral components of modern drug discovery, allowing for the rapid evaluation of large chemical libraries and the rational design of new molecules with enhanced activity and desirable properties. taylorandfrancis.com For benzophenone derivatives, these approaches have been successfully applied to identify promising candidates for various therapeutic areas. scielo.brmdpi.commdpi.com
Virtual screening of newly synthesized benzophenones has been used to assess their potential as antileishmanial agents. scielo.br By employing computational models, researchers can predict the biological activity of compounds before they are synthesized and tested in the lab, thus prioritizing the most promising candidates. scielo.br This approach significantly accelerates the drug discovery pipeline. taylorandfrancis.com
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This method has been used to design novel benzophenone derivatives with anti-inflammatory activity by demonstrating their inhibitory potential against cyclooxygenase (COX) isoenzymes. mdpi.com The insights gained from docking studies can guide the structural modifications of the lead compound to improve its binding affinity and selectivity.
The design of novel morpholinomethyl benzophenone derivatives would likely follow a similar path. Starting with the core structure of this compound, computational methods can be used to explore the effects of various substitutions on its biological activity. For example, structure-activity relationship (SAR) studies on other benzophenone series have shown that modifications to different parts of the molecule can have a significant impact on potency. acs.org For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors, substitutions on the C-ring of the benzophenone scaffold were found to be beneficial. acs.org
The process of designing novel derivatives can be summarized in the following steps:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
Lead Compound Identification: Using the structure of this compound as a starting point.
In Silico Modification: Computationally introducing various functional groups at different positions of the lead compound.
Virtual Screening and Docking: Evaluating the binding affinity and interaction patterns of the designed derivatives with the target protein.
ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates using computational models. mdpi.com
Synthesis and Biological Evaluation: Synthesizing the top-ranked compounds and testing their activity in vitro and in vivo.
Through this iterative process of computational design and experimental validation, novel morpholinomethyl benzophenone derivatives with improved therapeutic potential can be developed.
Mechanistic Investigations of Biological Activity and Structure Activity Relationships of 2 Methyl 4 Morpholinomethyl Benzophenone Analogs
Molecular Targets and Pathways Modulated by Morpholinomethyl Benzophenones
The biological effects of morpholinomethyl benzophenones are a consequence of their interaction with specific molecular targets, leading to the modulation of various biochemical pathways. While the precise targets for every analog are not fully elucidated, research on related compounds provides insights into their potential mechanisms of action.
Enzyme Interaction and Inhibition Mechanisms (e.g., Acetylcholinesterase)
Benzophenone (B1666685) derivatives have been investigated for their potential to inhibit various enzymes. For instance, some benzophenone analogs have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases. While specific inhibitory data for 2-methyl-4'-morpholinomethyl benzophenone against acetylcholinesterase is not extensively documented in publicly available research, the general scaffold is of interest for enzyme inhibition. The mechanism of inhibition by such compounds can vary, but they often involve binding to the active site or allosteric sites of the enzyme, thereby preventing the substrate from binding and being processed.
Furthermore, some benzophenone derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. This suggests that the anti-inflammatory properties observed in some analogs may be mediated through the inhibition of the COX pathway.
Receptor Binding and Agonist/Antagonist Activity
The benzophenone scaffold is known to interact with various receptors. For example, certain benzophenone derivatives have been developed as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. The binding affinity of these compounds is influenced by the nature and position of substituents on the benzophenone core. While the specific receptor binding profile of this compound is not well-characterized, the presence of the nitrogen-containing morpholine (B109124) ring suggests potential interactions with a range of receptors in the central nervous system. Further research would be needed to determine if these compounds act as agonists, antagonists, or allosteric modulators at specific receptors.
Modulation of Specific Biochemical Pathways
Research into the anticancer properties of morpholine-conjugated benzophenone analogs has revealed their ability to modulate key biochemical pathways involved in cell proliferation and survival. Studies on related compounds have shown that they can induce cell cycle arrest, often at the G2/M phase, thereby halting the division of cancer cells. nih.gov
Furthermore, some of these analogs have been observed to trigger apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The apoptotic pathway can be initiated through various signals, and in the case of some morpholinomethyl benzophenone analogs, it is suggested to proceed through caspase-activated DNase-mediated pathways. nih.gov There is also evidence to suggest that some derivatives may exert their effects by modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Morpholinomethyl Benzophenones
The biological activity of morpholinomethyl benzophenones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their potency and selectivity.
Influence of Substituents on Biological Potency and Selectivity
Systematic modifications of the benzophenone scaffold have provided valuable insights into the SAR of this class of compounds. One of the key findings is the importance of a methyl group on one of the phenyl rings of the benzophenone core. For instance, studies on the antiproliferative activity of a series of morpholine-conjugated benzophenone analogs revealed that the presence of a methyl group on the B-ring of the benzophenone is essential for this activity. nih.gov
The nature and position of other substituents also play a significant role. For example, the introduction of a bromo group at the ortho position or a methyl group at the para position of the A-ring of the benzophenone has been shown to be significant for extensive anti-mitogenic activity. nih.gov The following table presents data on the antiproliferative activity of a series of substituted benzophenone-N-ethyl morpholine ethers, illustrating the impact of different substituents on their anti-inflammatory activity.
| Compound | Substituent (R) | Anti-inflammatory Activity (% inhibition) |
|---|---|---|
| 5a | 4-CH₃ | 55.5 |
| 5b | 4-OCH₃ | 48.2 |
| 5c | 4-Cl | 38.4 |
| 5d | 3-CH₃ | 29.5 |
| 5e | 3-Cl | 47.8 |
| 5f | 2-Br | 58.7 |
| 5g | 2-Cl | 35.8 |
| 5h | 4-F | 48.9 |
| 5i | 3,4-di-Cl | 42.3 |
| 5j | 2,4-di-Cl | 45.7 |
Role of the Morpholine Moiety in Molecular Recognition
The morpholine ring is a common feature in many biologically active compounds and is considered a "privileged" scaffold in medicinal chemistry. Its presence in the 4'-position of the benzophenone core is crucial for the biological activity of these analogs. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Furthermore, the morpholine moiety can influence the physicochemical properties of the molecule, such as its solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The conformation of the morpholine ring can also play a role in how the molecule fits into the binding pocket of its target. In some related scaffolds, it has been demonstrated that the morpholinyl nitrogen is essential for inhibitory activity, suggesting its direct involvement in molecular recognition and binding.
Impact of Benzophenone Core Modifications on Activity
Modifications to the benzophenone core have been shown to significantly influence the biological activity of this class of compounds. In a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, it was observed that the presence of a methyl group on the B ring of the benzophenone moiety is crucial for antiproliferative activity. nih.gov Furthermore, the introduction of a bromo group at the ortho position or a methyl group at the para position of the A ring of the benzophenone structure was found to be significant for extensive anti-mitogenic activity. nih.gov
In another study focusing on anti-inflammatory properties, a series of benzophenone derivatives attached to a thiazole (B1198619) group were synthesized and evaluated. nih.gov The analysis of these compounds suggested that the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a methoxy (B1213986) group at the C4' position of the benzophenone structure are strongly related to the inhibition of prostaglandin (B15479496) production, a key process in inflammation. nih.gov
The following interactive table summarizes the impact of various substitutions on the benzophenone core on the biological activity of its analogs.
| Compound Series | Substitution on Benzophenone Core | Observed Impact on Biological Activity | Reference |
| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives | Methyl group on the B ring | Essential for antiproliferative activity | nih.gov |
| Bromo at ortho position on the A ring | Significant for extensive anti-mitogenic activity | nih.gov | |
| Methyl at para position on the A ring | Significant for extensive anti-mitogenic activity | nih.gov | |
| Benzophenone derivatives with a thiazole group | Absence of C4'-OCH₃ | Strongly related to inhibition of prostaglandin production | nih.gov |
In Silico Approaches to Biological Activity Prediction
In silico methods, including molecular docking and pharmacophore modeling, are powerful tools for predicting and understanding the biological activity of novel compounds, including benzophenone analogs.
Molecular docking studies have been employed to investigate the potential interactions of benzophenone derivatives with various biological targets. For instance, in the context of anti-inflammatory activity, a series of novel benzophenone derivatives containing a thiazole heterocyclic nucleus were designed and their inhibitory potential against cyclooxygenase (COX) isoenzymes was demonstrated through molecular docking. nih.gov These in silico analyses help in understanding the binding modes and key interactions that contribute to the inhibitory activity of these compounds.
The following interactive table provides an overview of molecular docking studies performed on benzophenone analogs.
| Compound Series | Biological Target | Key Findings from Docking Studies | Reference |
| Benzophenone derivatives with a thiazole group | Cyclooxygenase (COX) isoenzymes | Demonstrated inhibitory potential against COX enzymes | nih.gov |
Pharmacophore modeling is another crucial in silico technique used to identify the essential three-dimensional arrangement of functional groups responsible for the biological activity of a molecule. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates. While specific pharmacophore models for this compound are not documented, the general approach has been successfully applied to other benzophenone derivatives to discover novel anti-inflammatory and anticancer agents.
Mechanistic Basis of Observed Biological Effects (e.g., Anti-inflammatory, Antitumor)
The biological effects of benzophenone analogs are attributed to various underlying mechanisms. For their anti-inflammatory action, a prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation. nih.gov Some benzophenone derivatives have been shown to concomitantly inhibit prostaglandin production and neutrophil recruitment, offering a potentially more effective anti-inflammatory profile with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In the realm of antitumor activity, benzophenone analogs have been found to exert their effects through multiple mechanisms. One notable mechanism is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from proliferating. nih.gov Furthermore, some morpholine-conjugated benzophenone analogs have been shown to inhibit murine ascites lymphoma through caspase-activated DNase-mediated apoptosis, a form of programmed cell death. nih.gov
Molecular Probes and Tool Compounds derived from this compound
While there is no specific information on molecular probes or tool compounds derived directly from this compound, the benzophenone scaffold, in general, is a valuable platform for the development of such chemical tools. The inherent photochemical reactivity of the benzophenone moiety makes it a popular choice for photoaffinity labeling, a technique used to identify and study ligand-receptor interactions.
Applications in Advanced Materials Science and Photochemistry of 2 Methyl 4 Morpholinomethyl Benzophenone
Utilization as Photoinitiators and Photosensitizers in Polymerization Processes
Benzophenone (B1666685) and its derivatives are archetypal Type II photoinitiators, which function via an intermolecular hydrogen abstraction mechanism. wisconsin.edu Upon absorption of UV light, the benzophenone moiety is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. nih.govsigmaaldrich.com This excited triplet state can abstract a labile hydrogen atom from a co-initiator or synergist, which in the case of 2-Methyl-4'-morpholinomethyl benzophenone, is the morpholine (B109124) group itself. The nitrogen atom in the morpholine ring activates the adjacent C-H bonds, facilitating this abstraction.
This intramolecular hydrogen abstraction process generates two distinct radicals: a ketyl radical on the benzophenone portion and an α-aminoalkyl radical from the morpholine moiety. The α-aminoalkyl radical is typically the primary species responsible for initiating the free-radical polymerization of monomers like acrylates and methacrylates. niscpr.res.innih.gov This one-component nature, where the photosensitizer (benzophenone) and the hydrogen donor (morpholine) are part of the same molecule, can enhance the efficiency of radical generation.
Research on similar systems has detailed the kinetics of such photopolymerization reactions. For instance, studies using a combination of benzophenone (BP) and morpholine to polymerize methyl methacrylate (B99206) (MMA) have demonstrated the viability of this initiating system. niscpr.res.in The rate of polymerization has been shown to be dependent on the concentration of the initiator and the intensity of the UV light source. researchgate.net
Table 1: Example Polymerization Data for a Benzophenone/Amine System
| Monomer | Initiator System | Light Source | Polymerization Rate (Rp) | Ref. |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Benzophenone + Morpholine | Hg-vapor lamp (360 nm) | Varies with initiator concentration | niscpr.res.in |
This table presents illustrative data from related systems to demonstrate the function of benzophenone-morpholine structures as photoinitiators.
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The inherent electronic properties of the benzophenone core make its derivatives promising candidates for use in organic electronics. nih.gov Benzophenone is a well-known electron-accepting unit, while the morpholine group, via its nitrogen atom, can act as an electron donor. nih.gov This donor-acceptor (D-A) architecture is a fundamental design principle for many materials used in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org
In OLEDs, host materials form a matrix for light-emitting guest molecules (emitters or dopants) and facilitate the transport of charge carriers. noctiluca.eu Benzophenone-based materials have been investigated as universal host materials for phosphorescent OLEDs (PhOLEDs). nih.gov This is due to their characteristically high triplet energy (ET), which allows for efficient energy transfer to blue, green, yellow, and red phosphorescent emitters without quenching them. nih.gov The highly twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for maintaining high emission efficiency in the solid state. nih.gov
While this compound itself has not been extensively documented as an OLED material, its structure suggests potential as a bipolar host material, capable of transporting both electrons (via the benzophenone acceptor) and holes (via the morpholine donor).
Table 2: Properties of Selected Benzophenone-Based Host Materials for PhOLEDs
| Host Material ID | Triplet Energy (ET) | Application (Emitter Color) | Max. External Quantum Efficiency (EQE) | Ref. |
|---|---|---|---|---|
| BP2 | 2.95 - 2.97 eV | Yellow, Green | 19.2% (Yellow), 17.0% (Green) | nih.gov |
This table showcases the performance of other benzophenone derivatives as host materials, indicating the potential of this class of compounds.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest non-emissive triplet excitons and convert them into emissive singlet excitons, enabling internal quantum efficiencies of up to 100%. beilstein-journals.org This process requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). chemrxiv.org
The donor-acceptor structure inherent to molecules like this compound is a key strategy for achieving a small ΔEST. nih.gov The spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the donor (morpholine), and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (benzophenone), reduces their exchange energy, thus minimizing the ΔEST. semanticscholar.org The twisted conformation between the donor and acceptor moieties further enhances this effect. nih.gov Consequently, benzophenone derivatives have been successfully employed as the acceptor core in numerous high-efficiency TADF emitters. nih.govchemrxiv.org
Applications in Advanced Polymeric Systems and Coatings
The primary application of this compound in this domain is as a photoinitiator for UV-curable coatings, inks, and adhesives. nih.govresearchgate.net UV curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that instantly cures or hardens a liquid formulation. researchgate.net The efficiency of benzophenone-amine systems makes them suitable for rapid curing processes used in industrial manufacturing. niscpr.res.in
A significant advantage of using a molecule like this compound is the potential to reduce the migration of the initiator from the cured polymer. researchgate.net Traditional two-component systems (e.g., separate benzophenone and an amine additive) can suffer from the migration of unreacted initiator molecules to the surface, which can cause odor and affect the material's properties. By covalently linking the sensitizer (B1316253) and synergist, the likelihood of migration is reduced. Furthermore, such functional photoinitiators can be copolymerized into the main polymer backbone, permanently locking them within the polymeric system and creating more stable and durable materials. google.com These properties are valuable in applications such as food packaging, medical devices, and protective coatings. rsc.org
Photophysical Properties Relevant to Material Performance
The performance of this compound in the aforementioned applications is dictated by its photophysical properties, primarily its absorption and emission characteristics. The benzophenone chromophore exhibits strong absorption in the UV-A region (around 250 nm and a weaker band around 340 nm). sigmaaldrich.com
Upon photoexcitation, benzophenone derivatives are known for their extremely rapid and efficient intersystem crossing (ISC) from the S1 state to the T1 state. nih.gov This high ISC efficiency means that fluorescence (emission from the S1 state) is typically very weak or non-existent at room temperature in non-polar solvents.
Conversely, benzophenone is a classic phosphor, exhibiting strong phosphorescence (emission from the T1 state) at low temperatures (e.g., 77 K) in a rigid matrix. researchgate.net The phosphorescence spectrum is characterized by a well-defined vibronic structure, with the highest energy peak (the 0-0 transition) appearing around 410-420 nm. researchgate.net The long lifetime of the triplet state is what makes it an effective hydrogen abstractor and photosensitizer. The specific substitution on the benzophenone core in this compound can subtly influence the exact positions of absorption and emission maxima and the quantum yields of these processes.
Table 3: General Photophysical Properties of the Benzophenone Chromophore
| Property | Typical Value/Characteristic | Significance |
|---|---|---|
| UV Absorption (λmax) | ~250 nm, ~340 nm | Determines the required wavelength of light for activation. |
| Fluorescence | Very weak or quenched | A consequence of rapid and efficient intersystem crossing. |
| Intersystem Crossing (ISC) | High quantum yield (ΦISC ≈ 1) | Efficiently populates the reactive triplet state. |
| Phosphorescence (at 77 K) | Strong, with vibronic structure (~410-500 nm) | Confirms the high triplet state energy and population. |
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Benzophenone | BP |
| Morpholine | - |
| Methyl Methacrylate | MMA |
| 4-Benzoylbenzyl-3-morpholinopropanoate | - |
Charge Transfer Dynamics and Exciton (B1674681) Generation
Upon photoexcitation, benzophenone derivatives typically undergo rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-energy triplet state (T₁). nih.gov The introduction of a morpholinomethyl group, a potent electron donor, at the 4'-position of the benzophenone core significantly influences this process by introducing the possibility of intramolecular charge transfer (ICT). researchgate.net
The presence of the methyl group at the 2-position can sterically influence the conformation of the molecule, affecting the orbital overlap between the donor and acceptor moieties and, consequently, the efficiency of charge transfer and intersystem crossing. The quantum yield of intersystem crossing (Φ_ISC) is a critical parameter in determining the efficiency of triplet-sensitized reactions. For benzophenone itself, Φ_ISC is near unity. nih.gov In substituted benzophenones, this value can be modulated by the nature and position of the substituents.
Table 1: Comparative Intersystem Crossing Quantum Yields of Substituted Benzophenones
| Compound | Substituent(s) | Solvent | Φ_ISC |
| Benzophenone | None | Benzene | ~1.0 |
| 4-Aminobenzophenone | 4-NH₂ | Acetonitrile | 0.85 |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 4,4'-(N(CH₃)₂)₂ | Cyclohexane | 0.98 |
| This compound | 2-CH₃, 4'-CH₂-morpholine | Not Available | Expected to be high |
Data for analogous compounds are provided for illustrative purposes.
Exciton generation in materials doped with this compound would be primarily dictated by its absorption characteristics and its ability to transfer energy. Upon absorbing a photon, the molecule forms a singlet exciton, which can then undergo intersystem crossing to a triplet exciton. This triplet exciton can then be transferred to an adjacent molecule or a host material in advanced material applications.
Stability Under Photolytic Conditions
The stability of a photoactive compound under prolonged irradiation is crucial for its practical applications. Benzophenone derivatives are known to undergo photodegradation through various pathways, including photoreduction of the carbonyl group and reactions involving the aromatic rings. The presence of the morpholinomethyl group in this compound introduces a potential site for photochemical reactions.
Tertiary amines are known to act as co-initiators in benzophenone-sensitized photopolymerization through a hydrogen abstraction mechanism. nbinno.comlongchangchemical.com In an intramolecular context, the excited triplet state of the benzophenone moiety can abstract a hydrogen atom from the α-carbon of the morpholine ring, leading to the formation of a biradical species. This biradical can then undergo further reactions, potentially leading to degradation of the molecule.
However, the morpholine ring itself is a saturated heterocycle and generally exhibits reasonable stability. The photodegradation mechanism of benzophenone photoinitiators containing tertiary amines often involves the formation of radicals that can initiate polymerization but can also lead to colored byproducts, causing yellowing in cured materials. longchangchemical.com The specific degradation pathways and quantum yields for this compound would require detailed photostability studies.
Table 2: Factors Influencing the Photolytic Stability of Benzophenone Derivatives
| Factor | Influence on Stability | Rationale |
| Presence of a Tertiary Amine | Can decrease stability | Susceptible to hydrogen abstraction by the excited benzophenone triplet state. researchgate.netnbinno.com |
| Solvent Environment | Significant | Protic solvents can participate in photoreduction reactions of the carbonyl group. |
| Presence of Oxygen | Can accelerate degradation | Formation of reactive oxygen species can lead to oxidative degradation pathways. |
| Wavelength of Irradiation | Crucial | Higher energy UV light can open up additional degradation channels. |
Role in Advanced Photoredox Catalysis
Benzophenone and its derivatives are widely used as photosensitizers in photoredox catalysis. nih.gov Their high intersystem crossing quantum yield and sufficiently high triplet energy allow them to sensitize a variety of chemical transformations. In a typical photoredox cycle, the benzophenone derivative absorbs light, undergoes intersystem crossing to the triplet state, and then interacts with a substrate through either energy transfer or electron transfer.
This compound, with its electron-donating morpholinomethyl group, is expected to have a lower reduction potential in its excited state compared to unsubstituted benzophenone, making it a potentially stronger photoreductant. The triplet excited state can donate an electron to a suitable substrate, initiating a radical cascade. Alternatively, it can act as an energy transfer agent, transferring its triplet energy to a substrate to promote it to its own triplet state.
The general mechanism for benzophenone-sensitized photoredox reactions often involves the following steps:
Photoexcitation: The benzophenone derivative absorbs a photon and is promoted to an excited singlet state.
Intersystem Crossing: The singlet state rapidly converts to the more stable triplet state. nih.gov
Substrate Activation: The triplet state interacts with a substrate via:
Energy Transfer: The triplet energy is transferred to the substrate, generating an excited triplet state of the substrate.
Electron Transfer: The excited benzophenone acts as a reductant or oxidant, transferring an electron to or from the substrate.
Catalyst Regeneration: The benzophenone returns to its ground state to complete the catalytic cycle.
Design Principles for Optically Active Benzophenone Derivatives
The development of chiral, optically active benzophenone derivatives is a significant area of research, particularly for applications in asymmetric catalysis and chiroptical materials. researchgate.netrsc.org The design of such molecules is guided by several key principles aimed at creating a well-defined chiral environment around the photoactive benzophenone core.
Introduction of Chiral Centers: Chirality can be introduced by incorporating chiral substituents on one or both of the phenyl rings of the benzophenone. These chiral groups can be derived from natural sources like amino acids or terpenes, or they can be synthetically prepared.
Axial Chirality: Atropisomerism can be exploited by introducing bulky substituents at the ortho positions of the phenyl rings, restricting rotation around the C-C bond connecting the rings to the carbonyl group. This can create stable, optically active conformers.
C₂-Symmetry: For many catalytic applications, C₂-symmetric ligands are desirable as they can simplify the stereochemical outcome of a reaction by reducing the number of possible transition states. nih.gov This can be achieved by symmetrically functionalizing both phenyl rings with chiral moieties.
Proximity of the Chiral Center to the Reaction Site: For effective stereocontrol in catalysis, the chiral element should be positioned close to the site of the chemical transformation to effectively influence the approach of the substrate.
Tuning Photophysical Properties: The introduction of chiral auxiliaries should not detrimentally affect the desirable photophysical properties of the benzophenone core, such as a high intersystem crossing quantum yield and appropriate triplet energy. The electronic nature of the chiral substituent needs to be considered.
The synthesis of enantiomerically pure benzophenone derivatives often involves asymmetric synthesis or the resolution of racemic mixtures. researchgate.net These chiral derivatives can then be employed as catalysts in enantioselective photochemical reactions, such as [2+2] cycloadditions, where the chiral catalyst guides the stereochemical course of the reaction. acs.org
Future Directions and Emerging Research Avenues for 2 Methyl 4 Morpholinomethyl Benzophenone
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Methyl-4'-morpholinomethyl benzophenone (B1666685) and related photoinitiators is increasingly guided by the principles of green chemistry, focusing on efficiency, cost-effectiveness, and reduced environmental impact. fcad.comnih.gov A primary objective is the development of synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. Research into water-based formulations is a significant trend, as utilizing water as a primary solvent drastically reduces the emission of volatile organic compounds (VOCs), contributing to cleaner air and safer working environments. fcad.com
Another key avenue is the exploration of bio-based starting materials. ndsuresearchfoundation.orgrsc.org Scientists are investigating the use of renewable resources, such as vanillin (B372448), to produce photoinitiators, thereby reducing reliance on traditional petroleum-based feedstocks. ndsuresearchfoundation.org This aligns with a global push towards sustainability and the circular economy. rsc.org Furthermore, innovation in synthetic processes aims to simplify production, such as developing single-step reactions that make product isolation easier and more efficient, potentially through simple crystallization. wileyindustrynews.com Such advancements not only make the production more sustainable but also more economical, which could broaden the applicability of these photoinitiators in price-sensitive industries. wileyindustrynews.com
| Synthetic Approach | Key Advantages | Research Focus |
| Water-Based Synthesis | Reduces VOC emissions, improves worker safety, minimizes fire hazards. fcad.com | Developing water-soluble precursors and catalysts. |
| Bio-Based Feedstocks | Utilizes renewable resources, reduces carbon footprint. rsc.org | Conversion of molecules like vanillin into photoinitiator scaffolds. ndsuresearchfoundation.org |
| Process Simplification | Lowers production costs, increases efficiency, simplifies purification. wileyindustrynews.com | Single-step reactions, alternative catalytic systems. |
Exploration of New Functional Groups and Heterocyclic Hybridizations
To expand the functional capabilities of the morpholinomethyl benzophenone scaffold, researchers are actively exploring the introduction of new functional groups and the hybridization with other heterocyclic systems. nih.govresearchgate.net This strategy of molecular hybridization aims to create novel derivatives with enhanced or entirely new properties, ranging from improved photochemical reactivity to potent biological activity. nih.govnih.gov
By strategically modifying the benzophenone backbone or the morpholine (B109124) moiety, it is possible to fine-tune the molecule's absorption characteristics, making it sensitive to different wavelengths of light, including lower-energy visible light. ndsuresearchfoundation.org This is particularly important for applications like 3D printing of hydrogels and tissue engineering, where UV light can be damaging to biological materials. fcad.com Furthermore, the incorporation of different heterocyclic nuclei, such as thiazole (B1198619), has been shown to yield benzophenone derivatives with significant anti-inflammatory or anti-proliferative properties. nih.govnih.gov This opens a promising research direction for developing dual-function molecules that can act as both a photoinitiator for creating a polymer matrix (e.g., in a medical implant) and a therapeutic agent. nih.govresearchgate.net
Advancements in In Situ Spectroscopic Characterization Techniques
A deep understanding of the photopolymerization process is critical for optimizing material properties, and future research will heavily rely on advanced in situ characterization techniques. acs.orguiowa.edu Traditional methods for monitoring reaction kinetics, such as Fourier-transform infrared spectroscopy (FTIR), can be limited by issues like poor spectral resolution and signal broadening. chemrxiv.orgresearchgate.net To overcome these challenges, more sophisticated methods are being developed and applied.
Real-time infrared (RTIR) spectroscopy has proven to be a powerful tool for monitoring the rapid polymerization of monomers, providing direct conversion versus time data for reactions that occur within seconds. tandfonline.com More recently, in situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a highly effective complementary technique. acs.orgresearchgate.net In situ NMR offers high spectral resolution and provides rich chemical information, allowing researchers to precisely follow the disappearance of monomer resonances over time to calculate conversion rates. acs.orgchemrxiv.org These advanced analytical methods enable a more nuanced understanding of how photoinitiators like 2-Methyl-4'-morpholinomethyl benzophenone behave under various conditions, which is essential for the rational design of new photocurable systems. uiowa.eduresearchgate.net
| Technique | Information Provided | Advantages |
| Real-Time Infrared (RTIR) Spectroscopy | Monomer conversion vs. time, polymerization kinetics. tandfonline.com | Fast response time, high sensitivity, versatility for various monomer systems. tandfonline.com |
| In Situ NMR Spectroscopy | Precise monomer conversion, detailed chemical information, reaction kinetics. acs.org | High spectral resolution, avoids peak broadening issues, preserves reaction purity. acs.orgchemrxiv.org |
Interdisciplinary Research with Material Science and Biological Disciplines
The future of this compound is intrinsically linked to interdisciplinary collaboration, particularly at the interface of material science and biology. upc.edu In material science, the compound serves as a key component in creating advanced functional materials. Its role as a photoinitiator is crucial for additive manufacturing, where it enables the rapid, light-induced fabrication of complex 3D structures, including soft robotics and wearable sensors. rsc.org Research in this area focuses on developing new polymer resins and nanocomposites with tailored mechanical, thermal, and optical properties. tandfonline.com
In the biological and biomedical fields, the benzophenone scaffold is being explored for its therapeutic potential. nih.gov By modifying the core structure, researchers have synthesized derivatives with antifungal, antibacterial, and antineoplastic activities. nih.govnih.gov This has spurred research into using these compounds for applications such as 3D-printed hydrogels for tissue engineering, biocompatible dental materials, and drug delivery systems. fcad.comwileyindustrynews.comnih.gov The convergence of these fields could lead to the development of "smart" biomaterials that are not only structurally functional but also biologically active.
Computational Design of Morpholinomethyl Benzophenones with Tailored Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of new molecules with specific functionalities. nih.govresearchgate.net Instead of relying solely on traditional trial-and-error synthesis, researchers can now use in silico methods to predict the properties of novel morpholinomethyl benzophenone derivatives before they are ever created in a lab. mdpi.com
Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with enhanced binding affinity to specific biological targets or with optimized photochemical properties. nih.govmdpi.com For instance, electronic structure calculations can predict how modifications to the molecule will affect its absorption spectrum or the efficiency of radical generation. nih.govchapman.edu This computational-first approach allows for the rapid screening of vast virtual libraries of compounds, identifying the most promising candidates for synthesis. mdpi.com This not only saves significant time and resources but also enables a more rational, targeted approach to designing next-generation photoinitiators and therapeutic agents with precisely tailored properties. rsc.org
Integration into Advanced Functional Systems and Devices
Ultimately, the value of future research into this compound will be realized through its integration into advanced functional systems and devices. As a photoinitiator, its applications are expanding beyond traditional UV-curable inks and coatings into high-tech domains. guidechem.com In the electronics industry, these compounds can be used to fabricate micro- and nanoscale components for sensors and other devices.
In the biomedical field, the ability to trigger polymerization with spatial and temporal control is being harnessed to create sophisticated medical devices, customized prosthetics, and scaffolds for regenerative medicine. wileyindustrynews.comnih.gov The compatibility of water-based photoinitiator systems with biological materials is particularly advantageous for these applications. fcad.com Furthermore, the ongoing development of derivatives with dual functionalities (e.g., photochemical and biological) could lead to innovative systems, such as drug-eluting coatings that are cured in place or bioactive hydrogels that promote tissue regeneration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4'-morpholinomethyl benzophenone, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution, typically reacting 2-methylbenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine) under reflux. Purification involves recrystallization or column chromatography to achieve >95% purity. Industrial-scale synthesis employs cGMP protocols for consistency .
- Key Variables : Temperature control (reflux at 80–90°C), solvent selection (dichloromethane or THF), and stoichiometric ratios of reagents to minimize by-products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm substitution patterns (e.g., methyl at C2, morpholinomethyl at C4').
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 309.4) .
Q. How do structural modifications (e.g., methyl vs. chloro substituents) alter physicochemical properties?
- Comparative Analysis :
- Methyl Groups : Enhance lipophilicity (logP ~3.2) and UV absorption (λmax 280–300 nm), critical for photoinitiator applications.
- Morpholinomethyl Group : Introduces hydrogen-bonding capacity, improving solubility in polar aprotic solvents .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s efficacy as a photoinitiator in polymer chemistry?
- Photochemical Mechanism : Upon UV exposure, the benzophenone core undergoes n→π* transitions, generating triplet-state radicals. These abstract hydrogen atoms from monomers (e.g., acrylates), initiating polymerization. The morpholinomethyl group stabilizes radical intermediates, enhancing chain propagation efficiency .
- Experimental Validation : Time-resolved ESR spectroscopy tracks radical lifetimes, while FT-IR monitors real-time polymerization kinetics .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antimicrobial activity?
- SAR Strategies :
- Substituent Screening : Replace methyl with halogens (e.g., Cl in 2,4-dichloro analogues) to boost MIC values against S. aureus (e.g., MIC 32 µg/mL vs. 64 µg/mL for E. coli) .
- Bioisosteric Replacement : Substitute morpholinomethyl with piperazinyl groups to improve membrane permeability .
- In Silico Tools : Molecular docking predicts binding to bacterial enoyl-ACP reductase, a target for Gram-positive pathogens .
Q. What are the challenges in reconciling contradictory data on the compound’s cytotoxicity in cancer cell lines?
- Data Discrepancies : Conflicting IC50 values (e.g., 10 µM in HeLa vs. 25 µM in A549) may arise from assay conditions (e.g., serum concentration, exposure time).
- Resolution Approach :
- Standardize protocols using CLSI guidelines for cell viability assays.
- Validate results via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
Q. Which computational models best predict the compound’s environmental persistence and toxicity?
- Models :
- EPI Suite : Estimates biodegradation half-life (>60 days) and bioaccumulation potential (BCF ~500).
- DEREK Nexus : Flags potential hepatotoxicity via cytochrome P450 inhibition .
- Validation : Cross-reference with experimental ecotoxicity data (e.g., Daphnia magna LC50) .
Methodological Guidance
- Synthesis Optimization : Use DoE (Design of Experiments) to identify critical process parameters (e.g., reaction time, catalyst loading) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO <0.1% v/v) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
